molecular formula C16H20N2O3S2 B12213743 N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12213743
M. Wt: 352.5 g/mol
InChI Key: SSCTXESVJNZKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide features a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone (5,5-dioxido) group and a butanamide substituent. The 2-methylphenyl group at position 3 and the Z-configuration of the imine bond are critical structural features.

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C16H20N2O3S2/c1-3-6-15(19)17-16-18(12-8-5-4-7-11(12)2)13-9-23(20,21)10-14(13)22-16/h4-5,7-8,13-14H,3,6,9-10H2,1-2H3

InChI Key

SSCTXESVJNZKCE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting with the preparation of the thiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thioether derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydrothieno-Thiazole Cores

N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide ()
  • Key Differences :
    • Substituent at position 3: 3,4-Dimethoxyphenyl (vs. 2-methylphenyl in the target).
    • Amide chain: Acetamide (vs. butanamide in the target).
    • Stereochemistry: 3aS,6aR configuration () and 3aR,6aS (), highlighting enantiomeric distinctions.
  • Impact :
    • The electron-donating methoxy groups in 3,4-dimethoxyphenyl may enhance solubility compared to the hydrophobic 2-methylphenyl.
    • The shorter acetamide chain reduces lipophilicity relative to butanamide.
Data Table 1: Structural and Physicochemical Comparison
Property Target Compound Acetamide Derivative ()
Molecular Formula C₁₇H₁₉N₂O₃S₂ (estimated) C₁₅H₁₈N₂O₅S₂
Substituent (Position 3) 2-Methylphenyl 3,4-Dimethoxyphenyl
Amide Chain Butanamide Acetamide
Stereochemistry 2Z (specified) 2Z,3aS,6aR ()
IR (C=O stretch) ~1600–1700 cm⁻¹ (estimated) Not reported

Thiadiazole and Thiazolo-Pyrimidine Analogues

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) ()
  • Key Differences: Core structure: 1,3,4-Thiadiazole (vs. tetrahydrothieno-thiazole). Substituents: Benzamide and dimethylamino-acryloyl groups.
  • Synthesis: Reacting enaminones with active methylene compounds (e.g., acetylacetone) in acetic acid .
  • Physicochemical Data :
    • Yield: 82%, mp 200°C.
    • IR: 1690 cm⁻¹ (C=O), 1638 cm⁻¹ (C=O).
Data Table 2: Reaction Yields and Melting Points
Compound Yield (%) Melting Point (°C) Core Structure
Target Compound N/A N/A Tetrahydrothieno-thiazole
4g () 82 200 1,3,4-Thiadiazole
8a () 80 290 1,3,4-Thiadiazole
11a () 68 243–246 Thiazolo-pyrimidine

Functional Group and Spectroscopic Comparisons

  • IR Spectroscopy :
    • The target’s butanamide C=O stretch (~1640–1680 cm⁻¹) aligns with acetamide derivatives (e.g., 1605 cm⁻¹ in ) .
    • Sulfone groups (5,5-dioxido) exhibit strong S=O stretches near 1150–1300 cm⁻¹, common to sulfonamide analogues .
  • NMR Spectroscopy :
    • Aromatic protons in the 2-methylphenyl group (target) would resonate near δ 7.0–7.5 ppm, similar to 2,4,6-trimethylbenzylidene derivatives (δ 7.29–7.94 ppm in ) .
    • Methyl groups in butanamide (δ ~2.1–2.5 ppm) differ from acetylacetone-derived pyridines (δ 2.49–2.63 ppm in ) .

Biological Activity

N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno-thiazole core with a butanamide side chain. Its molecular formula is C15H18N2O4S2C_{15}H_{18}N_{2}O_{4}S_{2} and it has a molecular weight of approximately 354.07 g/mol. The structural representation is crucial for understanding its biological interactions.

PropertyValue
Molecular FormulaC15H18N2O4S2C_{15}H_{18}N_{2}O_{4}S_{2}
Molecular Weight354.07 g/mol
IUPAC NameThis compound
InChIInChI=1S/C15H18N2O4S2/c1-9-4-5-13(21-3)11(6-9)17-12-7-23(19,20)8-14(12)22-15(17)16-10(2)18/h4-6,12,14H,7-8H2,1-3H3/b16-15-

Antimicrobial Properties

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives have been tested against various bacterial strains and fungi with promising results.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes relevant to neurodegenerative diseases. In particular:

  • Monoamine Oxidase (MAO) : Some derivatives have shown IC50 values in the low micromolar range for MAO-A and MAO-B inhibition, indicating potential use in treating depression and other mood disorders.
EnzymeIC50 (µM)Reference
MAO-A1.54
MAO-B3.64

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays (e.g., DPPH radical scavenging). Results indicated a moderate antioxidant effect, suggesting potential applications in preventing oxidative stress-related diseases.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Binding : The compound likely interacts with the active sites of enzymes such as MAOs and acetylcholinesterase (AChE), modulating their activity.
  • Radical Scavenging : The structural components may contribute to its ability to neutralize free radicals.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on MAO Inhibition : A study demonstrated that specific substitutions on the thiazole ring significantly enhanced MAO-A inhibition potency compared to the parent compound .
  • Antimicrobial Evaluation : Another study assessed various derivatives against pathogenic fungi and bacteria, revealing that modifications in side chains could improve efficacy against resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.